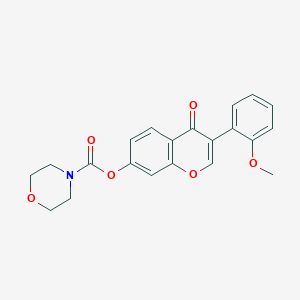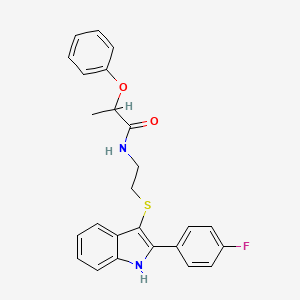
N-(2-((2-(4-fluorophenyl)-1H-indol-3-yl)thio)ethyl)-2-phenoxypropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups, including an indole ring, a thioether linkage, and a phenoxy group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as NMR and IR spectroscopy, as well as X-ray crystallography, could be used to elucidate its structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the indole ring is a common motif in many biologically active compounds and can undergo a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, functional groups, and the presence of any charged or polar regions could affect properties such as its solubility, melting point, and reactivity .科学的研究の応用
Synthesis and Antipathogenic Activity
Research on thiourea derivatives, which share some structural similarities with the compound , has demonstrated significant antipathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains known for their biofilm-forming capabilities. These findings suggest potential applications in developing novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Antibacterial and Antifungal Activities
The synthesis and characterization of fluorophenyl-related compounds have shown good antibacterial and antifungal activities. This research underscores the importance of fluorine and other halogen atoms in enhancing the antimicrobial efficacy of organic molecules. Some of the synthesized compounds reached the same level of antimicrobial activity as standard agents like Ampicillin and Flucanazole, highlighting their potential as new antimicrobial drugs (Helal, Abbas, Salem, Farag, & Ammar, 2013).
Molecular Imaging Probes
Compounds with fluorophenyl groups have been utilized as molecular imaging probes, particularly in positron emission tomography (PET) to quantify serotonin 1A receptor densities in the living brains of patients with neurological disorders. This application demonstrates the compound's potential role in developing diagnostic tools for neuropsychiatric conditions (Kepe et al., 2006).
Electroactive Materials
The presence of fluorophenyl and related structures in polymers has been shown to contribute to excellent solubility, outstanding thermal stability, and remarkable electrochromic characteristics. These materials exhibit reversible multicolor electrochromic switching, suggesting their use in developing new electronic and optoelectronic devices (Sun et al., 2016).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[2-[[2-(4-fluorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN2O2S/c1-17(30-20-7-3-2-4-8-20)25(29)27-15-16-31-24-21-9-5-6-10-22(21)28-23(24)18-11-13-19(26)14-12-18/h2-14,17,28H,15-16H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSOQKARNLNZFIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCSC1=C(NC2=CC=CC=C21)C3=CC=C(C=C3)F)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-(1,1-Difluoroethyl)phenyl]methanesulfonyl chloride](/img/structure/B2727141.png)

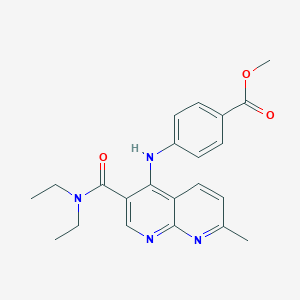
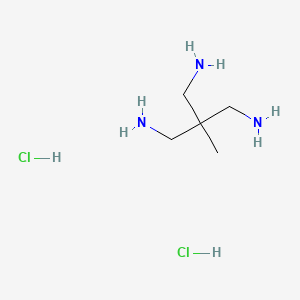



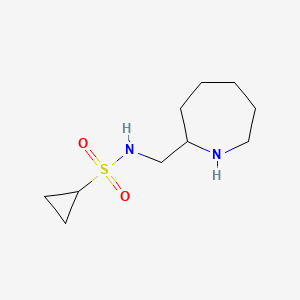
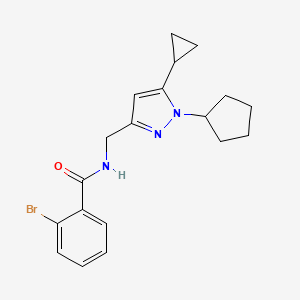
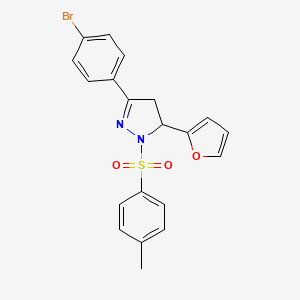
![Ethyl 2-[2-[2-(4-bromoanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2727161.png)
![2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2727162.png)
